molecular formula C16H13N3OS B11713495 (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide

(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide

Katalognummer: B11713495
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: FBSYQEAWAALWFR-KNTRCKAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide is a synthetic organic compound that belongs to the class of chromene derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide typically involves the condensation of 2-phenylhydrazine with a suitable chromene derivative under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene oxides, while reduction could produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carboxamide
  • (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C16H13N3OS

Molekulargewicht

295.4 g/mol

IUPAC-Name

(2E)-2-(phenylhydrazinylidene)chromene-3-carbothioamide

InChI

InChI=1S/C16H13N3OS/c17-15(21)13-10-11-6-4-5-9-14(11)20-16(13)19-18-12-7-2-1-3-8-12/h1-10,18H,(H2,17,21)/b19-16+

InChI-Schlüssel

FBSYQEAWAALWFR-KNTRCKAVSA-N

Isomerische SMILES

C1=CC=C(C=C1)N/N=C/2\C(=CC3=CC=CC=C3O2)C(=S)N

Kanonische SMILES

C1=CC=C(C=C1)NN=C2C(=CC3=CC=CC=C3O2)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.